3-Chloro-D-tyrosine methyl ester
CAS No.: 690954-95-1
Cat. No.: VC18937595
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690954-95-1 |
|---|---|
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
| Standard InChI Key | KWTIOVPQMRSIJF-MRVPVSSYSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
3-Chloro-D-tyrosine methyl ester, systematically named methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate hydrochloride, has the molecular formula C₁₀H₁₃Cl₂NO₃ and a molecular weight of 266.12 g/mol . The CAS registry number 548772-47-0 uniquely identifies this compound. Its structure consists of a D-tyrosine backbone with a chlorine atom at the 3-position of the phenolic ring and a methyl ester replacing the carboxylic acid group (Fig. 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 548772-47-0 | |
| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | |
| Molecular Weight | 266.12 g/mol | |
| IUPAC Name | methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate hydrochloride |
Stereochemical Configuration
The compound’s D-configuration at the α-carbon is critical for its interactions with enantioselective enzymes. This stereochemistry is preserved during synthesis, often verified via Mosher amide analysis or chiral chromatography . For example, the (R)-configuration of analogous 2-aza-β-tyrosine derivatives was confirmed using Mosher’s method, which could be adapted for 3-chloro-D-tyrosine methyl ester .
Synthesis and Production
Chemical Synthesis
The hydrochloride salt of 3-chloro-D-tyrosine methyl ester is typically synthesized through a two-step process:
-
Halogenation: Electrophilic chlorination of D-tyrosine at the 3-position using reagents like Cl₂ or N-chlorosuccinimide.
-
Esterification: Treatment with methanol under acidic conditions (e.g., HCl) to form the methyl ester .
Reaction Scheme:
Enzymatic Approaches
MIO (4-methylideneimidazole-5-one)-containing aminomutases, such as KedY4 from Streptoalloteichus sp., catalyze β-amino acid formation from α-amino acids . While these enzymes primarily act on 2-aza-l-tyrosine, engineered variants could theoretically produce 3-chloro-D-tyrosine derivatives, offering a stereocontrolled route.
Physicochemical Properties
Spectral Characteristics
-
NMR: The phenolic proton resonates near δ 10.5 ppm (¹H NMR), while the methyl ester group appears as a singlet at δ 3.6–3.8 ppm. Aromatic protons exhibit coupling patterns consistent with 3-chloro substitution .
-
Mass Spectrometry: High-resolution ESI-MS of the free base shows an [M+H]⁺ ion at m/z 230.058 (calculated for C₁₀H₁₂ClNO₃: 230.058) .
Stability and Solubility
As a hydrochloride salt, the compound is hygroscopic and soluble in polar solvents (water, methanol). The ester group enhances lipid solubility compared to the parent amino acid, facilitating membrane permeability in biological assays .
Applications in Biochemical Research
Enzyme Inhibition Studies
Halogenated tyrosine analogs are potent inhibitors of tyrosine-processing enzymes. For instance:
-
Tyrosinase: 3-Chloro substitution disrupts copper-binding sites, reducing melanin synthesis .
-
Aminomutases: Acts as a substrate analog for MIO-dependent enzymes, probing catalytic mechanisms .
Pharmaceutical Intermediates
The compound serves as a precursor for anticancer agents (e.g., enediyne antibiotics) and neuroactive compounds. Its chlorine atom enhances electrophilicity, enabling cross-coupling reactions in drug synthesis .
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Halogenated Tyrosine Derivatives
| Compound | Molecular Formula | Substituents | Key Application |
|---|---|---|---|
| 3-Chloro-D-tyrosine methyl ester | C₁₀H₁₃Cl₂NO₃ | 3-Cl, methyl ester | Enzyme inhibition |
| 3,5-Dibromo-D-tyrosine methyl ester | C₁₀H₁₁Br₂NO₃ | 3,5-Br, methyl ester | X-ray crystallography |
| D-Tyrosine methyl ester | C₁₀H₁₃NO₃ | None | Chiral synthesis |
Challenges and Future Directions
Current limitations include incomplete pharmacokinetic data and scalability issues in enzymatic synthesis. Advances in directed evolution of aminomutases or flow chemistry could address these gaps, enabling large-scale production for therapeutic testing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume